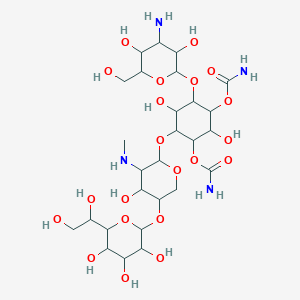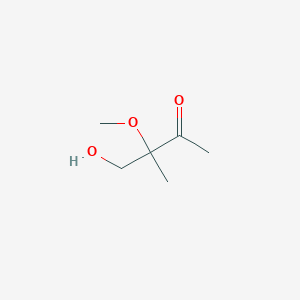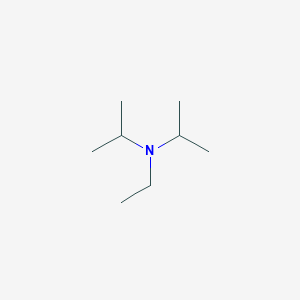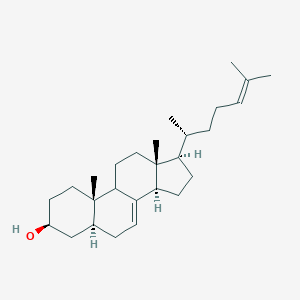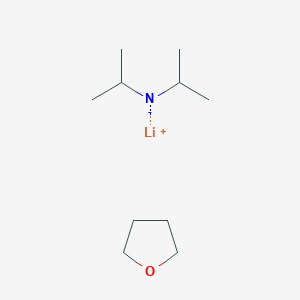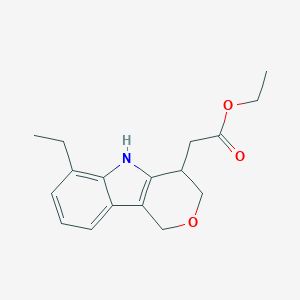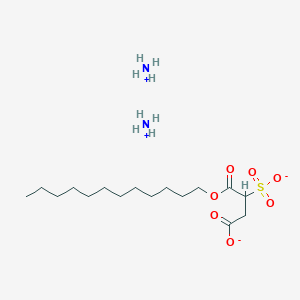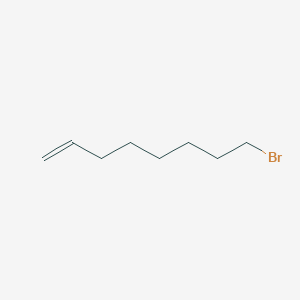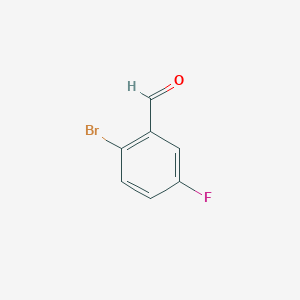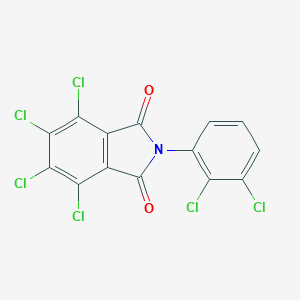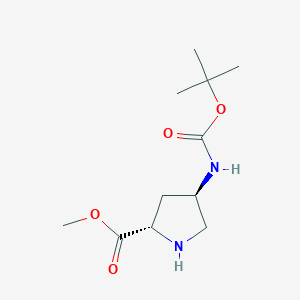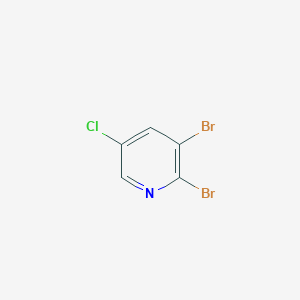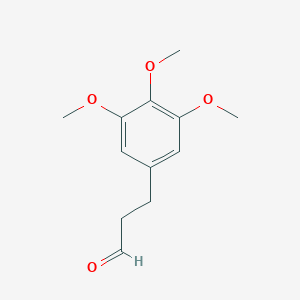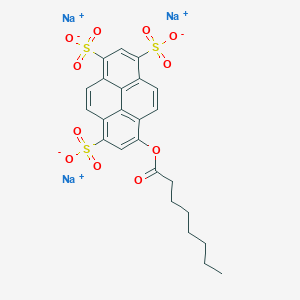
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrene derivatives, such as 1,3,6-pyrenetrisulfonic acid trisodium salt, has been explored through various methods. A significant method involves the separation and purification of this compound from color additives like D&C Green No. 8, using techniques like pH-zone-refining counter-current chromatography. This method emphasizes the availability of 1,3,6-pyrenetrisulfonic acid trisodium salt as a critical reference material for analytical purposes, highlighting the compound's utility in research and development (Weisz, Mazzola, & Ito, 2011).
Molecular Structure Analysis
Studies on related compounds, such as the hydrated salts of acridinetetracarboxylic acid, provide insights into the molecular structure analysis of pyrene derivatives. These studies have revealed detailed information on the crystal structure and molecular arrangements, which are crucial for understanding the interaction and reactivity of these compounds (Poh, Thee, & Mak, 1998).
Chemical Reactions and Properties
The chemical reactions and properties of pyrene derivatives have been extensively studied. For instance, the interaction of 8-hydroxy-1,3,6-pyrene trisulfonic acid trisodium salt with peroxyl radicals showcases the compound's reactivity and its potential in studying radical trapping and bleaching processes. Such studies are fundamental for understanding the chemical behavior of pyrene derivatives under various conditions (Pino, Campos, & Lissi, 2003).
Physical Properties Analysis
The physical properties, including fluorescence and pH sensitivity, of pyrene derivatives have been highlighted in the development of high fluorescent waterborne polyurethane coatings. These coatings, incorporating 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt, demonstrate the compound's exceptional optical properties and potential for developing smart coatings and textiles with real-time pH sensing capabilities (Kumar et al., 2018).
Chemical Properties Analysis
The chemical properties of 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt can be inferred from studies on similar compounds, such as the use of 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt as a colorimetric and fluorescent probe. These studies showcase the compound's ability to interact selectively with specific ions or molecules, highlighting its utility in chemical sensing applications (Bhosale et al., 2017).
Wissenschaftliche Forschungsanwendungen
Preparative Separation in Color Additives : It has been used for preparative separation in color additives, particularly from D&C Green No. 8 (pyranine) using pH-zone-refining counter-current chromatography to achieve high purity, useful as a reference material in color additive analysis (Weisz, Mazzola, & Ito, 2011).
Interfacial Hydration Studies : It plays a role in understanding interfacial hydration of CTAB quaternary reverse micelles, significant for insights into electrostatic potential and rotational relaxation (Phukon, Ray, & Sahu, 2016).
Optical pH Sensors : This compound has been utilized in the development of optical pH sensors suitable for monitoring physiological pH values (Zhang, Rolfe, & Wickramasinghe, 1994).
Inhibitor for Calcium Phosphate in Industrial Cooling Systems : It serves as an environmentally friendly inhibitor for calcium phosphate, with effective measurement of polymer consumption online (Huang et al., 2013).
Development of Smart Coatings and Textiles : Utilized in the creation of high fluorescent smart coatings and textiles with real-time pH sensing properties (Kumar et al., 2018).
Electrocatalysis for Methanol Oxidation : It enhances electrocatalytic activity for methanol oxidation when used in catalysts, especially due to the introduction of negative sulfonic groups on graphene sheet surfaces (Liang et al., 2013).
Fluorescence Sensing : The compound is incorporated in fluorescence sensors for quantifying pH values, though it has limitations due to slow photodegradation (Zhujun & Seitz, 1984).
Environmental Monitoring : It is used in probes for ultrasensitive and visual detection of substances like thiophenol in aqueous media, aiding in environmental water monitoring and bioimaging studies (Yao et al., 2018).
Eigenschaften
IUPAC Name |
trisodium;8-octanoyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O11S3.3Na/c1-2-3-4-5-6-7-22(25)35-18-12-19(36(26,27)28)15-10-11-17-21(38(32,33)34)13-20(37(29,30)31)16-9-8-14(18)23(15)24(16)17;;;/h8-13H,2-7H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSWISDVXUSGY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555893 | |
| Record name | Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
CAS RN |
115787-84-3 | |
| Record name | Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



